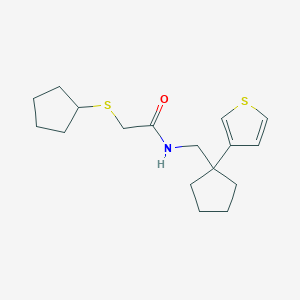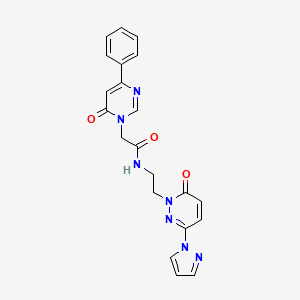![molecular formula C25H22N6O4 B2885422 N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide CAS No. 1207013-08-8](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H22N6O4 and its molecular weight is 470.489. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies have demonstrated the synthesis and evaluation of various compounds with structures related to the specified chemical, revealing significant antimicrobial potential. For instance, compounds synthesized with pyrazolo and triazolo frameworks have shown antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods (Hassan, 2013). Such compounds can be pivotal in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anticancer Activity
Research into fused pyrimidine derivatives and related compounds has highlighted their potential as Aurora-A kinase inhibitors, with specific derivatives showing cytotoxic activity comparable to that of Doxorubicin against colon tumor cell lines (Shaaban et al., 2011). Moreover, certain triazine derivatives have been identified for their moderate anti-proliferation potential against various cancer cell lines, showcasing the promise of these compounds in anticancer therapy (Bekircan et al., 2005).
Anti-inflammatory Activity
The synthesis of new pyrazole, triazoline, and benzodiazepine derivatives has been reported, with some compounds exhibiting significant anti-inflammatory effects. Notably, a series of pyrazolo[1,5-a]pyrimidine derivatives have been found to possess excellent analgesic activity, indicating their potential as anti-inflammatory agents (Shaaban et al., 2008).
Enzyme Inhibition
Specific derivatives, particularly those related to the pyrazolo and triazolo scaffolds, have been identified as potent inhibitors of enzymes such as phosphodiesterase type 4. These findings suggest their utility in developing therapeutic agents for diseases where such enzymes play a critical role (Raboisson et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two key intermediates, namely N-(1,3-benzodioxol-5-ylmethyl)propanamide and 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine. The coupling reaction is carried out using standard peptide coupling reagents and conditions to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide.", "Starting Materials": [ "1,3-benzodioxole", "propanoic acid", "thionyl chloride", "ammonia", "4-methoxyaniline", "acetic anhydride", "sodium acetate", "sodium hydroxide", "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "dimethylformamide", "diethyl ether", "methanol", "ethyl acetate" ], "Reaction": [ "1. Synthesis of N-(1,3-benzodioxol-5-ylmethyl)propanamide: Propanoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole in the presence of ammonia to form N-(1,3-benzodioxol-5-ylmethyl)propanamide.", "2. Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: 4-Methoxyaniline is reacted with acetic anhydride in the presence of sodium acetate to form 4-methoxyacetanilide. This is then reacted with sodium hydroxide and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "3. Coupling of N-(1,3-benzodioxol-5-ylmethyl)propanamide and 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: N-(1,3-benzodioxol-5-ylmethyl)propanamide and 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine are coupled using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide. The resulting product is purified using a combination of diethyl ether, methanol, and ethyl acetate to yield N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide." ] } | |
Número CAS |
1207013-08-8 |
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide |
Fórmula molecular |
C25H22N6O4 |
Peso molecular |
470.489 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C25H22N6O4/c1-33-18-5-3-17(4-6-18)19-13-20-25-28-27-23(30(25)10-11-31(20)29-19)8-9-24(32)26-14-16-2-7-21-22(12-16)35-15-34-21/h2-7,10-13H,8-9,14-15H2,1H3,(H,26,32) |
Clave InChI |
GMIOSZCGKDTLFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)
![N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2885341.png)

![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)



![2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2885350.png)
![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)



